molecular formula C21H23N5O3 B2583178 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine CAS No. 2097932-98-2

4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine

Cat. No. B2583178
CAS RN: 2097932-98-2
M. Wt: 393.447
InChI Key: NYQVKBZYUZGMQZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a pyrimidine ring, a methoxyphenyl group, and a pyrazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, which is a key component of several important biomolecules like DNA and RNA. The methoxyphenyl and pyrazole groups are also common in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would add three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, and the pyrimidine ring could undergo substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kaping et al. (2016) describes an environmentally friendly synthesis route for pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation, which might be applicable to the synthesis of the compound . This method is noted for its high yields, operational simplicity, and short reaction times, avoiding harsh conditions (Kaping et al., 2016).

Biological Activities

Research on pyrazole and pyrimidine derivatives has shown promising anti-inflammatory and anticancer activities. For example, Mahmoud et al. (2017) synthesized pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, showing significant chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).

Structural Analysis

Li et al. (2006) conducted a crystal structure analysis of a pyrazolo[1,5-a]pyrimidine derivative, which could be relevant for understanding the structural properties of the compound . The study highlights the importance of the planarity of the pyrazolopyrimidine moiety and its potential as an active site, indicating moderate herbicidal activities (Li et al., 2006).

Corrosion Inhibition

Dandia et al. (2013) explored the synthesis of pyrazolo[3,4-b]pyridines for potential applications as corrosion inhibitors for mild steel in acidic environments. This study could suggest a potential application for the compound in the field of materials science and engineering (Dandia et al., 2013).

Electronic and Optical Properties

El-Menyawy et al. (2019) investigated the thermal stability, optical properties, and device characterization of pyrazolo[4,3-b]pyridine derivatives. Such research provides insights into the potential electronic and optical applications of related compounds, possibly including the compound (El-Menyawy et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body. The specific interactions would depend on the structure of the compound and the nature of the target .

Future Directions

Future research could explore the potential uses of this compound, for example in medicinal chemistry. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

[5-(2-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-22-10-8-20(23-14)29-15-9-11-26(13-15)21(27)18-12-17(24-25(18)2)16-6-4-5-7-19(16)28-3/h4-8,10,12,15H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQVKBZYUZGMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine

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